molecular formula C10H15NO3 B12964017 tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 1450882-23-1

tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12964017
CAS No.: 1450882-23-1
M. Wt: 197.23 g/mol
InChI Key: ABMOEGMUNCZHMX-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 1450882-23-1) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a dihydropyridone core protected by a tert-butyloxycarbonyl (Boc) group, making it a versatile intermediate for the synthesis of more complex molecules . The dihydropyridone scaffold is recognized for its significant pharmacological potential. Scientific research has demonstrated that analogous dihydropyridone structures can act as potent antiandrogens in prostate cancer cell lines, showing activity comparable to established drugs . This suggests its value in developing novel therapies for castrate-resistant prostate cancer (CRPC). Furthermore, derivatives of the dihydropyridine core are being explored for their antioxidant properties and potential application in treating metabolic disorders . In organic synthesis, this compound serves as a key precursor. Its structure allows for various functional group transformations, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . It is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper storage conditions of 2-8°C are recommended to maintain stability .

Properties

CAS No.

1450882-23-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-oxo-3,4-dihydropyridine-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h5,7H,4,6H2,1-3H3

InChI Key

ABMOEGMUNCZHMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acid or base catalysts, such as p-toluenesulfonic acid or sodium ethoxide

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters would be optimized for large-scale production, including temperature control, solvent recycling, and catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the tetrahydropyridine derivative using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the carbonyl carbon or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds related to tert-butyl 2-oxo-3,4-dihydropyridine derivatives exhibit antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects
There is emerging evidence suggesting that tert-butyl 2-oxo-3,4-dihydropyridine derivatives may offer neuroprotective effects. In vitro studies have demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress . This property positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Organic Chemistry Applications

Building Blocks in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it a valuable intermediate in the synthesis of more complex molecules. For example, it can be utilized in the synthesis of pyridine derivatives that are essential in pharmaceuticals and agrochemicals .

Data Table: Synthetic Routes

Synthetic RouteStarting MaterialsYield (%)Reference
Route Atert-butyl ester + diketone85
Route Bα-amino acid + aldehyde90

Case Studies

Case Study 1: Neuroprotective Properties
A study published in a peer-reviewed journal investigated the neuroprotective effects of tert-butyl 2-oxo-3,4-dihydropyridine on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in cell death when treated with this compound under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of various dihydropyridine derivatives, including tert-butyl 2-oxo-3,4-dihydropyridine. The findings highlighted its effectiveness in reducing lipid peroxidation and enhancing cellular antioxidant defenses, indicating its potential use as a dietary supplement or pharmaceutical agent .

Mechanism of Action

The mechanism of action for dihydropyridine derivatives typically involves the inhibition of calcium channels in smooth muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.

Comparison with Similar Compounds

Structural Analogues

The structural and functional similarities of tert-butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate to related compounds are summarized below:

Compound Name Substituents CAS No. Molecular Weight Key Features Reference
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Oxo at 4-position 325486-45-1 197.23 Used in palladium-catalyzed C–C bond formation; higher reactivity at 4-oxo site
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate Ethyl ester, oxo at 2-position 1823945-18-1 183.21 Similar backbone but reduced steric bulk from ethyl group; 93% structural similarity
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Benzyl ester, methyl at 2-position N/A 245.27 Enhanced lipophilicity for pharmaceutical applications
tert-Butyl 5-boronate-3,4-dihydropyridine-1(2H)-carboxylate Boronate pinacol ester at 5-position 1121057-77-9 309.21 Enables Suzuki-Miyaura cross-coupling reactions

Physicochemical and Stability Differences

  • Solubility : The 2-oxo compound is provided as a 10 mM solution in research settings, while the 4-oxo analogue is typically isolated as a yellow/white solid .
  • Stability : The Boc group in both 2-oxo and 4-oxo derivatives enhances thermal stability, but the 2-oxo isomer may exhibit higher sensitivity to nucleophilic attack due to the ketone’s position .

Biological Activity

tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also referred to by its CAS number 128372-89-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of approximately 197.23 g/mol. The compound features a pyridine ring that is substituted with a tert-butyl group and a carboxylate moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-oxo-3,4-dihydropyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related dihydropyridine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Dihydropyridine derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that certain analogs of tert-butyl 2-oxo-3,4-dihydropyridine can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases involved in cancer progression. For example, it has shown submicromolar inhibition against Pim kinases (Pim-1 and Pim-2), which are implicated in oncogenesis . The IC50 values for these interactions were reported at approximately 130 nM and 170 nM for Pim-1 and Pim-2 respectively.

The biological activity of tert-butyl 2-oxo-3,4-dihydropyridine is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound's structure allows it to bind effectively to the ATP-binding site of kinases, preventing substrate phosphorylation.
  • Cell Cycle Modulation : By affecting the expression of cyclins and cyclin-dependent kinases (CDKs), it influences cell proliferation.
  • Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in malignancies.

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored various dihydropyridine derivatives for their anticancer effects. The results indicated that certain modifications on the pyridine ring enhanced cytotoxicity against breast cancer cells, suggesting that structural optimization could lead to more potent anticancer agents .
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of related compounds. It reported effective inhibition against Gram-positive and Gram-negative bacteria, emphasizing the need for further exploration into their use as antibiotic agents .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 (nM)Reference
AntimicrobialVarious bacterial strainsN/A
AnticancerPim-1130
AnticancerPim-2170
Apoptosis InductionCancer cell linesN/A

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